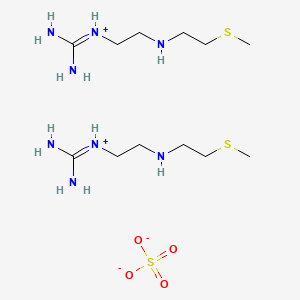
2-(2-Methylthioethylamino)ethylguanidine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylthioethylamino)ethylguanidine sulfate is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes.
Méthodes De Préparation
The synthesis of 2-(2-Methylthioethylamino)ethylguanidine sulfate can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . The reaction conditions are mild, and the yields can be as high as 81% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Des Réactions Chimiques
2-(2-Methylthioethylamino)ethylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
2-(2-Methylthioethylamino)ethylguanidine sulfate has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in the study of biochemical processes involving guanidines.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-(2-Methylthioethylamino)ethylguanidine sulfate involves its interaction with molecular targets in the sympathetic nervous system. It acts by inhibiting the transmission in post-ganglionic adrenergic nerves, preventing the release of norepinephrine at nerve endings . This leads to a depletion of norepinephrine in peripheral sympathetic nerve terminals and tissues, resulting in its pharmacological effects .
Comparaison Avec Des Composés Similaires
2-(2-Methylthioethylamino)ethylguanidine sulfate can be compared with other guanidine derivatives such as guanethidine and N-ethylguanidine sulfate. While guanethidine is primarily used as an antihypertensive agent, this compound has broader applications in medicinal chemistry and organic synthesis . The unique structural features of this compound, such as the presence of the methylthioethylamino group, contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
17719-22-1 |
|---|---|
Formule moléculaire |
C12H34N8O4S3 |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
diaminomethylidene-[2-(2-methylsulfanylethylamino)ethyl]azanium;sulfate |
InChI |
InChI=1S/2C6H16N4S.H2O4S/c2*1-11-5-4-9-2-3-10-6(7)8;1-5(2,3)4/h2*9H,2-5H2,1H3,(H4,7,8,10);(H2,1,2,3,4) |
Clé InChI |
WICKHHQUSVFUHU-UHFFFAOYSA-N |
SMILES canonique |
CSCCNCC[NH+]=C(N)N.CSCCNCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















